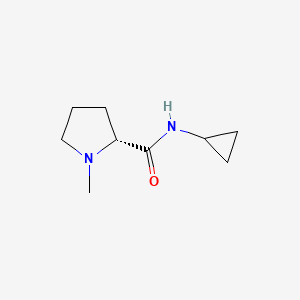
(R)-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-cyclopropylmethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or pyrrolidine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylpyrrolidine-2-carboxylic acid, while reduction could produce N-cyclopropylmethylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.
Mechanism of Action
The mechanism of action of ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. This can result in various pharmacological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-Cyclopropylpyrrolidine-2-carboxamide: A similar compound without the methyl group, which may exhibit different chemical and biological properties.
N-Methylpyrrolidine-2-carboxamide: A compound with a similar pyrrolidine structure but lacking the cyclopropyl group.
Uniqueness
®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both cyclopropyl and methyl groups. This combination of features gives it distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(2R)-N-cyclopropyl-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H16N2O/c1-11-6-2-3-8(11)9(12)10-7-4-5-7/h7-8H,2-6H2,1H3,(H,10,12)/t8-/m1/s1 |
InChI Key |
RVNSXCDYCKSDNT-MRVPVSSYSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)NC2CC2 |
Canonical SMILES |
CN1CCCC1C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















